molecular formula C12H14O2 B1278446 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone CAS No. 40420-05-1

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Cat. No.: B1278446
CAS No.: 40420-05-1
M. Wt: 190.24 g/mol
InChI Key: LNZONKXKXBWZDQ-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound with a molecular formula of C12H14O2 This compound features a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative

Biochemical Analysis

Biochemical Properties

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in metabolic flux and cellular responses.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in stress responses and metabolic regulation . Additionally, it has been found to impact cellular processes such as apoptosis and proliferation, indicating its potential role in cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and stress resistance . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in energy production, redox balance, and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s distribution patterns are essential for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the partial reduction of 1-naphthol. This can be achieved through catalytic hydrogenation methods using either homogeneous or heterogeneous catalysts . The reaction conditions often include the use of hydrogen gas and a suitable solvent, such as ethanol, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, reaction temperature, and pressure are optimized to ensure high yield and purity of the final product. Continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(3-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.

    Reduction: Formation of 1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthylamine: This compound features an amine group instead of a hydroxy group.

    6-Acetyl-1,2,3,4-tetrahydronaphthalene: This compound has an acetyl group on the naphthalene ring.

Uniqueness: 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is unique due to the presence of both a hydroxy group and an ethanone group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h6-7,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZONKXKXBWZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2CCCCC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449213
Record name 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40420-05-1
Record name 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5,6,7,8-tetrahydro-2-naphthol 14 (10 mmol, 1.48 g) placed in a flask flushed with argon at room temperature, was slowly added TiCl4 (11 mmol, 1.2 mL). The resulting dark cherry-colored mixture was stirred at room temperature, and when gas evolution ceased, 15 mmol (1.07 mL) of acetic acid was added to the solid. The resulting thick solution was stirred at room temperature for 15 min, then brought to 120° C. and left to stir at this temperature for an additional hour. The reaction mixture was then cooled to room temperature, diluted with CH2Cl2 (30 mL) and quenched with H2O (30 mL). A cloudy solution was obtained which was easily extracted with CH2Cl2. The organic layer was washed with H2O (2×30 mL), dried (Na2SO4), and concentrated under reduced pressure. The crude material was purified by silica gel column chromatography using a mixture of hexanes/EtOAc (95/5) to give 15 as a yellowish solid (1.14 g, 59% yield). mp 70-72° C.; 1H NMR (CDCl3) δ 1.77 (m, 4H), 2.59 (s, 3H), 2.76 (m, 4H), 6.68 (s, 1H), 7.41 (s, 1H), 11.96 (s, 1H); 13C NMR (CDCl3) δ 22.87, 23.42, 26,72, 28.82, 30.17, 117.82, 118.21, 128.10, 131.04, 147.71, 160.09, 204.16; IR (KBr, ν cm−1) 2934, 1621, 1491, 1344; MS (ESI) 191 (M+1). Anal. Calcd for C12H14O2: C, 75.76; H, 7.42. Found: C, 75.91; H, 7.46.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.2 mL
Type
catalyst
Reaction Step Four
Name
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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